![molecular formula C12H11BrN2O2 B1274776 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 514800-96-5](/img/structure/B1274776.png)

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Übersicht

Beschreibung

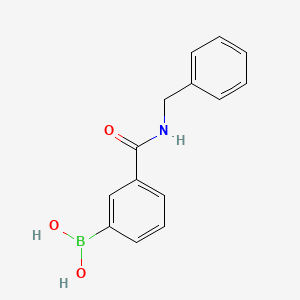

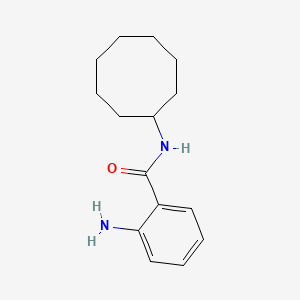

The compound “3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is a complex organic molecule that contains a pyrazole ring, a benzaldehyde group, and a methoxy group . Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Benzaldehyde is a form of aldehyde that consists of a benzene ring. The methoxy group is an alkyl group with one oxygen atom bonded to one carbon atom.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, pyrazole compounds can be synthesized from alpha,beta-unsaturated carbonyl compounds and hydrazine or its derivatives. The benzaldehyde and methoxy groups can be introduced through various substitution reactions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a benzene ring via a methylene bridge. The benzene ring would have a formyl group (representing the aldehyde) and a methoxy group attached to it .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The pyrazole ring, being an aromatic heterocycle, might participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde and methoxy groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyrazoles, which are part of the compound’s structure, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . They have been found to possess several noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Drug Discovery

In the field of drug discovery, pyrazole derivatives have shown potential. For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Agrochemistry

Pyrazoles are also used in agrochemistry . Their properties make them useful in the development of new agrochemicals, including herbicides .

Coordination Chemistry

In coordination chemistry, pyrazoles are used to create complex structures . They can form coordination compounds with various metals, leading to materials with interesting properties .

Organometallic Chemistry

Pyrazoles play a significant role in organometallic chemistry . They can form organometallic compounds, which are used in various applications, from catalysis to materials science .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles, which could potentially include our compound, have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Synthesis of 1,4’-Bipyrazoles

The compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . These bipyrazoles have various applications in different fields of chemistry .

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole, a part of the compound, can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science .

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole core have been known to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

Pyrazole derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

The presence of the methoxy group might influence the compound’s solubility and absorption, while the bromo group could affect its metabolic stability .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde .

Safety and Hazards

As with any chemical compound, handling “3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar structures can cause irritation to the skin, eyes, and respiratory tract .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRSQWIEFFNTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183500 | |

| Record name | Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

CAS RN |

514800-96-5 | |

| Record name | Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)